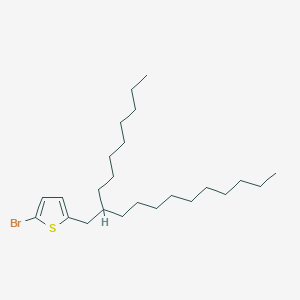
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, also known as FMBA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Wirkmechanismus
The exact mechanism of action of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects by interacting with specific receptors or enzymes in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that can be easily synthesized. This compound has also been found to have a high degree of selectivity for certain receptors or enzymes, which makes it a useful tool for studying specific biological processes.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experimental setups. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-fluoro-5-methylphenyl)-4-methylbenzamide. One area of interest is the development of new derivatives of this compound that exhibit enhanced pharmacological activity or selectivity for specific targets. Another area of research is the investigation of the potential use of this compound as a diagnostic tool for certain diseases.
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields of scientific research. Its pharmacological effects, mechanism of action, and biochemical and physiological effects have been extensively studied. While there are some limitations to its use in laboratory experiments, this compound remains a valuable tool for investigating specific biological processes. Future research on this compound will likely focus on the development of new derivatives and the investigation of its potential diagnostic applications.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, and anticancer effects. This compound has also been investigated for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-3-6-12(7-4-10)15(18)17-14-9-11(2)5-8-13(14)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZZAANBYJLZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B3340931.png)










